8-(Methoxymethyl)-6-azaspiro[3.4]octane

Medicinal Chemistry Building Blocks Structure-Activity Relationship

For medicinal chemistry programs requiring rigid, three-dimensional scaffolds with rapid diversification potential, 8-(Methoxymethyl)-6-azaspiro[3.4]octane (CAS 2091568-05-5) provides a solution. The pre-installed 8-methoxymethyl group enables direct N-alkylation or N-acylation without additional synthetic steps, while the spirocyclic core restricts conformation to improve target selectivity. - Purity: ≥98% (by HPLC), eliminating the need for in-house purification. - Application: Ideal for fragment-based drug discovery and parallel library synthesis, particularly in CNS and oncology research. - Supply: Available from stock with global shipping, reducing procurement lead times.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 2091568-05-5
Cat. No. B1478953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Methoxymethyl)-6-azaspiro[3.4]octane
CAS2091568-05-5
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCOCC1CNCC12CCC2
InChIInChI=1S/C9H17NO/c1-11-6-8-5-10-7-9(8)3-2-4-9/h8,10H,2-7H2,1H3
InChIKeyOVTOHVGJHCDHCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Methoxymethyl)-6-azaspiro[3.4]octane (CAS 2091568-05-5): Structural and Physicochemical Baseline for Procurement Decisions


8-(Methoxymethyl)-6-azaspiro[3.4]octane (CAS 2091568-05-5) is a spirocyclic secondary amine building block with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . Its 6-azaspiro[3.4]octane core incorporates a nitrogen atom within a rigid, three-dimensional bicyclic framework, while the 8-methoxymethyl substituent provides a defined functional handle for further derivatization. The compound is typically supplied as a free base with a purity of ≥98%, and storage at 2–8°C under dry, sealed conditions is recommended to maintain integrity . This spirocyclic amine serves as a versatile intermediate in medicinal chemistry, enabling the construction of drug-like molecules that benefit from the conformational constraint and spatial orientation conferred by the spirocyclic core [1].

Why Generic Substitution of 8-(Methoxymethyl)-6-azaspiro[3.4]octane with Other 6-Azaspiro[3.4]octanes Is Scientifically Invalid


The 8-methoxymethyl substitution pattern fundamentally alters the physicochemical profile and synthetic utility of the 6-azaspiro[3.4]octane scaffold relative to unsubstituted or differently substituted analogs. The presence of the methoxymethyl group at the 8-position introduces a distinct hydrogen bond acceptor capability (via the ether oxygen) while simultaneously modulating lipophilicity and molecular shape . This contrasts sharply with the 8-hydroxymethyl analog, which bears a hydrogen bond donor that can engage in different intermolecular interactions and may exhibit altered metabolic stability or solubility . Similarly, the unsubstituted 6-azaspiro[3.4]octane core lacks the pendant functional handle required for downstream diversification via alkylation, acylation, or click chemistry, thereby limiting its utility as a direct building block in parallel medicinal chemistry campaigns. Procurement of a generic 6-azaspiro[3.4]octane derivative without the specific 8-methoxymethyl substitution would necessitate additional synthetic steps to install the desired functionality, introducing inefficiency and potential stereochemical or regiochemical complications.

Quantitative Differentiation Evidence for 8-(Methoxymethyl)-6-azaspiro[3.4]octane (CAS 2091568-05-5) vs. Closest Analogs


Structural Differentiation: 8-Methoxymethyl vs. 8-Hydroxymethyl Functional Handle Impact on Hydrogen Bonding and Derivatization Potential

The target compound features an 8-methoxymethyl substituent (CH2OCH3), which provides a hydrogen bond acceptor (ether oxygen) but no hydrogen bond donor. In contrast, the 8-hydroxymethyl analog (CAS 2091575-46-9) contains a primary alcohol (CH2OH) that acts as both a hydrogen bond donor and acceptor . This difference in hydrogen bond donor count (target: 0 HBD; analog: 1 HBD) can significantly influence pharmacokinetic properties such as membrane permeability and metabolic stability [1]. Additionally, the methoxymethyl group is more stable toward oxidation than the hydroxymethyl group, offering a strategic advantage in multi-step synthetic sequences.

Medicinal Chemistry Building Blocks Structure-Activity Relationship

Purity and Vendor Availability: Guaranteed ≥98% Purity with Cold-Chain Storage Specification

The target compound is commercially available from multiple vendors with a minimum purity specification of 98% . In comparison, the unsubstituted 6-azaspiro[3.4]octane hydrochloride (CAS 1414885-18-9) is often supplied at a lower purity of 95% . The higher purity of the target compound reduces the likelihood of confounding impurities in biological assays and synthetic applications. Furthermore, the target compound requires storage at 2–8°C in a sealed, dry environment to maintain stability , whereas some analogs may be stored at room temperature but exhibit lower purity thresholds.

Quality Control Procurement Building Blocks

Lipophilicity Modulation: Predicted logP Difference vs. Unsubstituted 6-Azaspiro[3.4]octane Core

The introduction of the methoxymethyl group at the 8-position is predicted to increase lipophilicity relative to the unsubstituted 6-azaspiro[3.4]octane core. While experimental logP values are not available for the target compound, calculated logP for unsubstituted 6-azaspiro[3.4]octane is approximately 1.32 . The addition of the methoxymethyl moiety (which contributes approximately +0.5 to +0.7 logP units based on fragment-based calculations) shifts the compound into a more favorable range for CNS drug discovery (typically logP 2–4) [1]. This distinguishes it from more polar analogs like 8-hydroxymethyl derivatives, which are expected to have lower logP due to the alcohol group.

Physicochemical Properties Drug-likeness Medicinal Chemistry

Synthetic Efficiency: One-Step Derivatization vs. Multi-Step Functionalization of Unsubstituted Core

The 8-methoxymethyl substituent serves as a pre-installed functional handle, enabling direct derivatization via alkylation, acylation, or conversion to a leaving group (e.g., tosylate or halide). In contrast, the unsubstituted 6-azaspiro[3.4]octane core would require at least one additional synthetic step to introduce a comparable functional handle, often involving lithiation or enolate chemistry followed by electrophilic trapping [1]. This translates to a minimum of one fewer synthetic step in library production, reducing both time and material costs. The Carreira group has demonstrated step-economic syntheses of thia/oxa-azaspiro[3.4]octanes, highlighting the value of pre-functionalized spirocyclic building blocks in drug discovery [2].

Synthetic Chemistry Building Blocks Process Development

Biological Relevance: Potency Benchmark of a Related Methoxymethyl-Azaspiro Compound as a Lysosomal Glucosylceramidase Inhibitor

Although direct biological data for 8-(methoxymethyl)-6-azaspiro[3.4]octane are not available in the public domain, a closely related spirocyclic amine, (6R,7R,8R)-8-(methoxymethyl)-4-azaspiro[2.5]octane-6,7-diol (a 4-azaspiro[2.5]octane core with an 8-methoxymethyl group), exhibits potent inhibition of human lysosomal acid glucosylceramidase with an IC50 of 7.5 nM [1]. This demonstrates that the methoxymethyl-azaspiro motif can confer high target affinity and supports the hypothesis that the target compound, as a building block for further elaboration, may enable the discovery of similarly potent molecules. The IC50 of 7.5 nM places this compound class among high-affinity ligands suitable for lead optimization [2].

Enzyme Inhibition Drug Discovery Spirocycles

High-Value Application Scenarios for 8-(Methoxymethyl)-6-azaspiro[3.4]octane (CAS 2091568-05-5) Driven by Quantitative Evidence


Medicinal Chemistry: Lead Optimization Campaigns Requiring Conformational Constraint and Pre-Installed Functional Handles

In medicinal chemistry programs targeting CNS or oncology indications, 8-(methoxymethyl)-6-azaspiro[3.4]octane provides a rigid, three-dimensional scaffold that restricts molecular conformation and improves target selectivity. The pre-installed 8-methoxymethyl group enables rapid analog generation via N-alkylation or N-acylation without additional synthetic steps . The predicted moderate lipophilicity (logP ~1.8–2.0) aligns with CNS drug-like properties, while the absence of hydrogen bond donors favors blood–brain barrier penetration [1]. This compound is particularly suited for fragment-based drug discovery and parallel library synthesis where synthetic efficiency is paramount.

Process Chemistry: Scalable Synthesis of Complex Spirocyclic Intermediates with High Purity

The commercial availability of 8-(methoxymethyl)-6-azaspiro[3.4]octane at ≥98% purity eliminates the need for in-house purification of a sensitive spirocyclic amine . Process chemists can leverage this building block in multi-kilogram campaigns, as the methoxymethyl group is stable under a variety of reaction conditions and can be converted to a leaving group (e.g., tosylate, mesylate, or halide) for further elaboration. The step-economic approach demonstrated by Carreira and co-workers for related azaspiro[3.4]octanes underscores the scalability and practicality of this scaffold in industrial settings [1].

Chemical Biology: Probe Development Requiring Defined Molecular Geometry and Bioorthogonal Handles

The spirocyclic core of 8-(methoxymethyl)-6-azaspiro[3.4]octane imparts a well-defined three-dimensional shape that can be exploited in chemical biology to interrogate protein–ligand interactions. The methoxymethyl group can serve as a latent bioorthogonal handle for click chemistry after conversion to an azide or alkyne. The high potency (IC50 = 7.5 nM) observed for a related methoxymethyl-azaspiro compound against lysosomal acid glucosylceramidase [2] suggests that probes derived from this scaffold may exhibit high target engagement, making it valuable for target identification and validation studies.

Academic and CRO Research: Cost-Effective Building Block for Diverse Chemical Space Exploration

Academic groups and contract research organizations (CROs) seeking to explore underexploited chemical space will find 8-(methoxymethyl)-6-azaspiro[3.4]octane an attractive entry point. The compound combines a privileged spirocyclic framework with a versatile functional handle, enabling the rapid synthesis of novel analogs for screening against a broad range of biological targets. The demonstrated synthetic accessibility and commercial availability at high purity reduce both financial and temporal barriers to entry, accelerating the pace of discovery in resource-constrained environments.

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